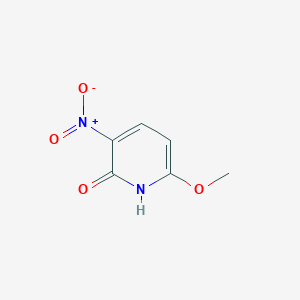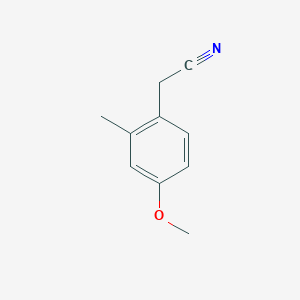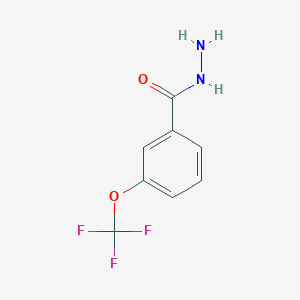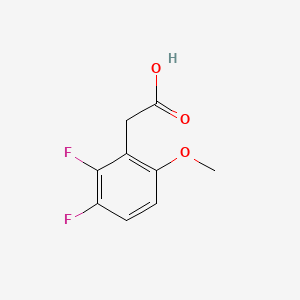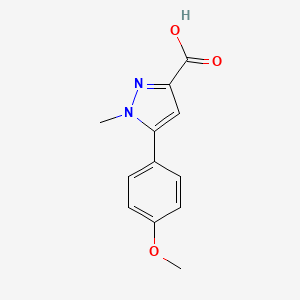
Acide 5-(4-méthoxyphényl)-1-méthylpyrazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the phenyl ring and the methyl group on the pyrazole ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, the synthesis would likely involve the condensation of a 4-methoxyphenyl-substituted diketone with a methylhydrazine, followed by oxidation to introduce the carboxylic acid group. However, the provided papers do not detail the synthesis of this exact compound. They do describe related syntheses, such as the reaction of indanones with phenyl isothiocyanates to produce indenopyrazoles , and the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electron distribution and reactivity of the compound. The methoxy and methyl groups can also affect the molecule's conformation and electronic properties. The crystallographic characterization of a related compound, 3-methoxycarbonyl-1-methyl-4-trifluoromethylpyrazole, shows that the pyrazole ring and the carboxy group plane are nearly coplanar, which may be similar in the compound of interest .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the ring. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide leads to different products based on the reactant ratio . Similarly, nitration of the same compound results in different nitro derivatives depending on the reaction conditions . These reactions are indicative of the reactivity of pyrazole derivatives and could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a small energy gap between the frontier molecular orbitals in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity . The intermolecular hydrogen bonds observed in the crystal packing of this compound also contribute to its stability . These properties are relevant when considering the potential applications of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid in various fields, such as materials science or pharmacology.
Applications De Recherche Scientifique
Recherche pharmacologique : Inhibition de l’ALOX15
Acide 5-(4-méthoxyphényl)-1-méthylpyrazole-3-carboxylique : a été identifié comme un pharmacophore potentiel pour l’inhibition sélective des substrats des 15-lipoxygenases (ALOX15) de mammifères, qui sont des enzymes de peroxydation lipidique. Ces enzymes jouent un rôle important dans divers modèles de cancer et d’inflammation, ce qui en fait une cible pour la recherche pharmacologique. La capacité du composé à inhiber l’ALOX15 peut aider à comprendre les mécanismes d’inhibition allostérique de l’enzyme .
Applications anti-inflammatoires
En raison de son action inhibitrice sur l’ALOX15, une enzyme clé dans le métabolisme des acides gras polyinsaturés, l’this compound peut avoir des applications anti-inflammatoires. En modulant l’activité de l’enzyme, il pourrait potentiellement être utilisé pour développer des traitements des maladies inflammatoires où l’ALOX15 joue un rôle physiopathologique .
Recherche sur le cancer
Les propriétés d’inhibition sélective du composé en font un outil précieux dans la recherche sur le cancer, en particulier dans les études portant sur le rôle de la peroxydation lipidique et de ses métabolites dans la progression du cancer. En inhibant l’ALOX15, les chercheurs peuvent explorer de nouvelles approches thérapeutiques pour lutter contre le cancer .
Études sur le mécanisme enzymatique
This compound : peut être utilisé dans des études biochimiques pour étudier le mécanisme d’inhibition enzymatique. Son interaction avec l’ALOX15 fournit des informations sur les exigences structurelles pour l’inhibition allostérique et la conception d’inhibiteurs plus puissants .
Développement de pharmacophores
Le composé sert de modèle pour développer de nouveaux pharmacophores qui peuvent inhiber sélectivement des enzymes spécifiques. Comprendre sa relation structure-activité aide à la conception de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .
Chimie synthétique
En chimie synthétique, l’this compound peut être utilisé comme précurseur ou intermédiaire dans la synthèse de molécules complexes. Son groupe acide carboxylique fournit une poignée fonctionnelle pour de nouvelles modifications chimiques .
Modélisation informatique
This compound : peut être utilisé dans des études informatiques pour modéliser les interactions enzyme-inhibiteur. Les études d’amarrage et les simulations de dynamique moléculaire peuvent fournir une compréhension plus approfondie de la façon dont ces composés interagissent avec les cibles biologiques .
Mécanisme D'action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is the enzyme Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
It is known that it interacts with its target, pdk4, and potentially inhibits its activity . This interaction could lead to changes in the metabolic pathways regulated by PDK4, affecting glucose and fatty acid metabolism.
Biochemical Pathways
The compound affects the biochemical pathways regulated by PDK4. These pathways are involved in glucose and fatty acid metabolism. The inhibition of PDK4 could lead to changes in these pathways, potentially altering the metabolic balance in the body .
Result of Action
The result of the compound’s action is the potential alteration of glucose and fatty acid metabolism due to the inhibition of PDK4 . This could have various effects at the molecular and cellular levels, depending on the specific metabolic pathways affected.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCMCIJHBQWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390219 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957312-76-4 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)
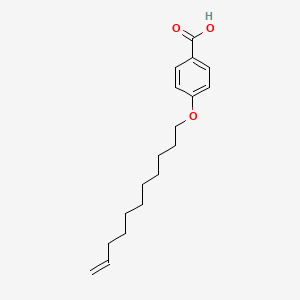
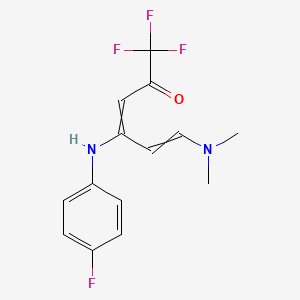
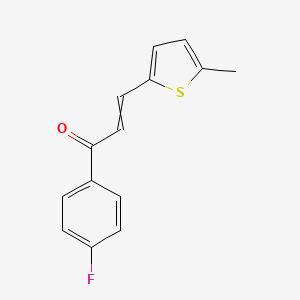
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
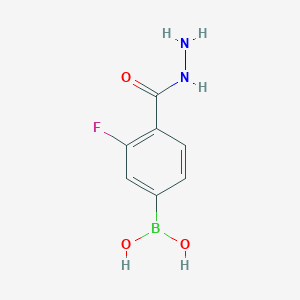
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
